molecular formula C7H12N2O B11923596 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol

3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol

Cat. No.: B11923596
M. Wt: 140.18 g/mol
InChI Key: RVBDEQDGWJMTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol (CAS 192661-38-4) is an organic compound with the molecular formula C7H12N2O and a molecular weight of 140.186 g/mol . This molecule features an aromatic 1-methyl-1H-pyrazole ring connected to a propan-1-ol chain, contributing to its physicochemical profile which includes three hydrogen bond acceptors and one hydrogen bond donor . Estimated properties include a boiling point of approximately 225.65°C (EPA T.E.S.T.) and a melting point of 60.96°C (EPI Suite) . Its density is estimated at 1.16 g/cm³, and it has moderate water solubility . With a structure that incorporates both a heteroaromatic system and a flexible hydroxyalkyl chain, this compound serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for exploring structure-activity relationships, and for the synthesis of more complex molecules for various research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-(1-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C7H12N2O/c1-9-5-4-7(8-9)3-2-6-10/h4-5,10H,2-3,6H2,1H3

InChI Key

RVBDEQDGWJMTNW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CCCO

Origin of Product

United States

Synthetic Methodologies for 3 1 Methyl 1h Pyrazol 3 Yl Propan 1 Ol and Analogous Structures

Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole scaffold is the critical step in the synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol and its analogs. Several classical and modern strategies are employed, each with distinct advantages regarding substrate scope, regioselectivity, and reaction conditions.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Carbonyl Systems

Cyclocondensation is the most traditional and widely used method for pyrazole synthesis. This approach involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic compound, typically a 1,3-dicarbonyl or an α,β-unsaturated carbonyl compound.

The reaction between a hydrazine and a 1,3-dicarbonyl compound is known as the Knorr pyrazole synthesis. When an unsymmetrical 1,3-diketone is used with a substituted hydrazine like methylhydrazine, the reaction can yield a mixture of two regioisomers. For the synthesis of the target molecule, a potential precursor would be 6-hydroxy-1,3-hexanedione, which upon reaction with methylhydrazine would form the desired pyrazole ring with the propanol (B110389) side chain.

Alternatively, α,β-unsaturated ketones and aldehydes can serve as the three-carbon component. The reaction with hydrazine initially forms a pyrazoline, which is subsequently oxidized to the aromatic pyrazole. If the α,β-unsaturated system contains a leaving group, elimination can directly lead to the pyrazole.

Table 1: Overview of Cyclocondensation Reactions for Pyrazole Synthesis

Reactant AReactant BKey FeaturesPotential Challenges
Hydrazine Derivatives (e.g., Methylhydrazine)1,3-Dicarbonyl CompoundsStraightforward, rapid, and classic method.Potential for regioisomeric mixtures with unsymmetrical diketones.
Hydrazine Derivativesα,β-Unsaturated CarbonylsForms pyrazoline intermediate followed by oxidation or elimination.Requires an oxidation step or a suitable leaving group for aromatization.
Hydrazine Derivativesα,β-Alkynic AldehydesAllows for further functionalization, such as selenylation, in a one-pot reaction.Requires specialized starting materials.

Multicomponent Reaction (MCR) Approaches for Pyrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, have become a powerful tool in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity. Various MCRs have been developed for the synthesis of complex pyrazole structures.

A common MCR strategy involves the in situ generation of a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine. For example, an enolate can react with a carboxylic acid chloride to form the 1,3-diketone intermediate. This approach avoids the often-difficult isolation of the diketone. Another three-component method involves the reaction of aldehydes, β-ketoesters, and hydrazines, often catalyzed by a Lewis acid like Yb(PFO)₃. Four- and five-component reactions have also been developed, leading to highly substituted pyranopyrazole systems.

Table 2: Selected Multicomponent Reactions for Pyrazole Synthesis

Reaction TypeComponentsCatalyst/ConditionsProduct Type
Consecutive 3-ComponentEnolate, Carboxylic acid chloride, HydrazineLiHMDS as base3,4,5-Substituted Pyrazoles
3-ComponentAldehyde, β-Ketoester, HydrazineYb(PFO)₃Persubstituted Pyrazoles
Pseudo 5-ComponentChromone derivative, HydrazineBoiling acetic acidAcylpyrazolinylpyrazoles
4-ComponentPyrazolone, Aldehyde, Dimedone, AmineEt₂NH in waterPyrazole-dimedone derivatives

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition, is a highly effective method for constructing the five-membered pyrazole ring. This reaction typically involves a 1,3-dipole, such as a diazo compound, and a dipolarophile, usually an alkyne or a suitable alkene equivalent.

The primary challenge in this method is often the preparation and handling of diazo compounds, which can be toxic and potentially explosive. To circumvent this, methods have been developed for the in situ generation of diazo compounds from more stable precursors like N-tosylhydrazones. The reaction of a diazo compound with a terminal alkyne provides a direct route to 3,5-disubstituted pyrazoles. For the synthesis of this compound, the cycloaddition could be performed between a suitable diazo compound and pent-4-yn-1-ol.

Regioselectivity is a key consideration, as the reaction of unsymmetrical alkynes can lead to mixtures of isomers. The use of alkyne surrogates, such as vinyl bromides or other activated alkenes, can offer better control over the regiochemical outcome.

Transition-Metal Catalyzed Synthetic Routes

Transition-metal catalysis offers powerful and versatile methods for synthesizing and functionalizing pyrazoles. Catalysts based on palladium, copper, ruthenium, and iron are commonly used to facilitate C-C and C-N bond formation. These methods include cross-coupling reactions, C-H functionalization, and domino reactions.

Palladium and copper catalysts are frequently employed for the direct arylation, alkenylation, and alkynylation of the pyrazole core through C-H activation, although controlling regioselectivity can be challenging. For a molecule like this compound, a strategy could involve the synthesis of a 3-halopyrazole followed by a transition-metal-catalyzed cross-coupling reaction to introduce the propanol side chain.

Domino reactions, where a single catalyst promotes multiple transformations in one pot, provide an efficient route to pyrazoles. For example, a copper-catalyzed domino C-N coupling/hydroamination reaction has been developed for pyrazole synthesis. Similarly, a copper-catalyzed three-component reaction of enaminones, hydrazines, and aryl halides yields 1,3-substituted pyrazoles through a sequence of cyclization and Ullmann coupling.

Advanced Synthetic Techniques and Methodological Innovations

To overcome the limitations of traditional batch synthesis, such as safety concerns and scalability issues, advanced techniques like flow chemistry have been applied to the synthesis of pyrazoles.

Application of Flow Chemistry in Pyrazole Derivatization

Flow chemistry, which involves performing reactions in continuous-flow reactors, has emerged as a powerful alternative to conventional batch methods. It offers significant advantages, including superior control over reaction parameters like temperature and pressure, enhanced safety profiles, and improved scalability and reproducibility.

Several pyrazole syntheses have been successfully adapted to flow chemistry systems. One reported two-stage process involves the initial condensation of an acetophenone with DMF-DMA to form an enaminone, which is then immediately reacted with a hydrazine in a second reactor to generate the pyrazole product. This method is high-yielding and amenable to a range of substrates.

Flow chemistry has also been utilized for the synthesis of 3,5-disubstituted pyrazoles through a two-step sequence of copper-catalyzed alkyne homocoupling followed by a Cope-type hydroamination with hydrazine. This approach allows for the synthesis of valuable pyrazoles from simple starting materials without the need to isolate intermediates. The improved safety of flow systems is particularly advantageous when dealing with potentially hazardous reagents or intermediates.

The final step in the synthesis of this compound involves the regioselective methylation of the pyrazole nitrogen. The N-alkylation of an unsymmetrically substituted pyrazole, such as 3-(propan-1-ol)yl-pyrazole, presents a significant challenge as it can result in a mixture of two constitutional isomers: the desired N1-methylated product and the N2-methylated isomer. The control of regioselectivity is therefore paramount and is influenced by steric hindrance, electronic effects, and the specific reaction conditions employed.

Factors Influencing Regioselectivity

The primary factor governing the site of alkylation is typically steric hindrance. The incoming alkyl group will preferentially attack the less sterically hindered nitrogen atom. In the case of a 3-substituted pyrazole, the N1 nitrogen is distal to the substituent, whereas the N2 nitrogen is adjacent to it. Consequently, alkylation at the N1 position is generally favored, leading to the 1,3-disubstituted pyrazole as the major product.

The reaction conditions, including the choice of base, solvent, and alkylating agent, play a crucial role in determining the ratio of the N1 to N2 isomers. Common alkylating agents for methylation include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). The reaction is typically carried out in the presence of a base, which deprotonates the pyrazole N-H to form the pyrazolate anion, a more potent nucleophile.

Synthetic Protocols for N1-Methylation

Several protocols have been developed to achieve high regioselectivity for N1-alkylation:

Base-Mediated Alkylation : A standard approach involves treating the 3-(propan-1-ol)yl-pyrazole with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of the methylating agent. For instance, the use of K₂CO₃ in DMSO has been reported to provide regioselective N1-alkylation of 3-substituted pyrazoles. The order of reagent addition can also be critical; slow addition of the alkylating agent to a pre-formed pyrazolate salt can enhance the selectivity for the thermodynamically favored N1 product.

Acid-Catalyzed Alkylation : An alternative to base-mediated methods is acid-catalyzed N-alkylation. This can be achieved using electrophiles like trichloroacetimidates in the presence of a Brønsted acid catalyst. In these reactions, the regioselectivity is also primarily controlled by steric factors, favoring the formation of the less hindered 1,3-disubstituted pyrazole.

Protecting Group Strategies : For substrates where achieving high selectivity is particularly challenging, a protecting group strategy can be employed. For example, a [2-(trimethylsilyl)ethoxymethyl] (SEM) group can be used to direct subsequent functionalization. The SEM group can be installed, followed by methylation at the desired nitrogen, and then removed to yield a single regioisomer of the N-methylated pyrazole.

While N1-alkylation is often the sterically preferred outcome, specific catalytic systems, such as those using magnesium salts, have been developed to selectively favor the formation of the N2-alkylated regioisomer, highlighting the ability to tune selectivity through catalyst control. For the synthesis of this compound, conditions that exploit the inherent steric preference for the N1 position are typically chosen.

The following table outlines common N-alkylation conditions and their impact on regioselectivity for 3-substituted pyrazoles.

Alkylating AgentBase / CatalystSolventPredominant IsomerKey Features
Methyl Iodide NaHDMFN1Classic conditions, generally favors the sterically less hindered product.
Methyl Iodide K₂CO₃DMSON1Reported to give high N1 regioselectivity.
α-Bromoacetates MgBr₂ / i-Pr₂NEtTHFN2Catalyst-controlled reaction favoring the sterically more hindered product.
Benzylic Trichloroacetimidates Camphorsulfonic acidDichloromethaneN1Acid-catalyzed method, sterically controlled.

Chemical Reactivity and Mechanistic Transformations of 3 1 Methyl 1h Pyrazol 3 Yl Propan 1 Ol

Reactions at the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich aromatic system, which influences its susceptibility to various substitution reactions. nih.gov The presence of two nitrogen atoms creates positions with differing electron densities, directing the regioselectivity of incoming reagents. nih.govresearchgate.net

Due to its pronounced aromatic character and electron-rich nature, the pyrazole ring readily participates in electrophilic aromatic substitution (EAS) reactions. researchgate.netnih.gov The mechanism proceeds via a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (also known as a sigma complex), followed by the deprotonation to restore aromaticity. uci.edumasterorganicchemistry.comyoutube.com

For pyrazole and its derivatives, electrophilic attack occurs preferentially at the C4 position, which is the most electron-rich and nucleophilic site on the ring. researchgate.netpharmaguideline.comglobalresearchonline.net The C3 and C5 positions are deactivated due to the electron-withdrawing effect of the adjacent electronegative nitrogen atoms. researchgate.net

Halogenation is a classic example of EAS on pyrazoles. The reaction of 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol with halogenating agents like N-halosuccinimides (NXS, where X = Cl, Br, I) or elemental halogens is expected to yield the corresponding 4-halo derivative. researchgate.netacs.org These reactions can often be carried out under mild, metal-free conditions. researchgate.netbeilstein-archives.org

Table 1: Regioselectivity in Electrophilic Halogenation of Pyrazoles

Reagent Expected Product with this compound Position of Substitution Rationale
N-Bromosuccinimide (NBS) 4-Bromo-3-(1-methyl-1H-pyrazol-3-yl)propan-1-ol C4 Highest electron density at the C4 position directs electrophilic attack. researchgate.netpharmaguideline.com
N-Chlorosuccinimide (NCS) 4-Chloro-3-(1-methyl-1H-pyrazol-3-yl)propan-1-ol C4 Consistent with the established reactivity of pyrazoles in EAS. researchgate.netresearchgate.net

Nucleophilic aromatic substitution (NAS) on the pyrazole ring is significantly more challenging than electrophilic substitution due to the ring's inherent electron-rich character, which repels nucleophiles. encyclopedia.pub However, nucleophilic attacks are facilitated at the electron-deficient C3 and C5 positions. researchgate.netnih.gov For such reactions to proceed, the ring typically requires activation by strong electron-withdrawing groups, or the reaction must involve a leaving group at the target position. encyclopedia.pub

In the case of this compound, a direct nucleophilic attack on the unsubstituted C5 position is unlikely without prior functionalization. Nucleophilic substitution at C3 would entail the displacement of the entire propyl-alcohol side chain, a reaction that is not typically favored. A more common strategy involves the initial halogenation of the pyrazole ring (at C4 or C5), followed by a transition-metal-catalyzed cross-coupling reaction, which formally achieves a nucleophilic substitution of the halogen.

Transformations Involving the Propanol (B110389) Functional Group

The primary alcohol of the propanol side chain offers a versatile handle for a variety of functional group transformations, most notably oxidation and reduction-related processes.

The oxidation of the primary alcohol in this compound can lead to two different products depending on the choice of oxidizing agent. libretexts.orgmasterorganicchemistry.com Mild oxidation yields the corresponding aldehyde, while strong oxidation proceeds further to the carboxylic acid. masterorganicchemistry.com

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are specifically designed to halt the oxidation of primary alcohols at the aldehyde stage. libretexts.orgmasterorganicchemistry.com The use of these reagents would convert this compound into 3-(1-Methyl-1H-pyrazol-3-yl)propanal. bldpharm.com

Conversely, strong oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄), will oxidize the primary alcohol completely to the carboxylic acid, yielding 3-(1-Methyl-1H-pyrazol-3-yl)propanoic acid. masterorganicchemistry.com

Table 2: Oxidation Products of this compound

Oxidizing Agent Product Product Class Oxidation Level
Pyridinium Chlorochromate (PCC) 3-(1-Methyl-1H-pyrazol-3-yl)propanal Aldehyde Mild / Selective libretexts.org
Dess-Martin Periodinane (DMP) 3-(1-Methyl-1H-pyrazol-3-yl)propanal Aldehyde Mild / Selective libretexts.org
Potassium Permanganate (KMnO₄) 3-(1-Methyl-1H-pyrazol-3-yl)propanoic acid Carboxylic Acid Strong masterorganicchemistry.com

While the pyrazole ring itself is generally resistant to reduction under catalytic or chemical conditions, the carbonyl precursors to the alcohol offer a key point for discussing reduction and stereochemistry. pharmaguideline.comglobalresearchonline.net The target compound, this compound, can be synthesized via the reduction of its corresponding ketone, 1-(1-Methyl-1H-pyrazol-3-yl)propan-1-one, or aldehyde, 3-(1-Methyl-1H-pyrazol-3-yl)propanal.

While the reduction of these specific precursors to the primary propan-1-ol does not create a new stereocenter at the alcohol carbon, the principles of stereoselective reduction are critical when substituents are present that would create a chiral secondary alcohol. In such cases, the stereochemical outcome can be controlled. For instance, asymmetric transfer hydrogenation using a chiral ruthenium catalyst and a hydrogen source like 2-propanol can yield specific enantiomers of an alcohol with high enantiomeric excess. organic-chemistry.org The stereochemistry of reduction for prochiral ketones is often predicted by empirical models like Cram's rule, which considers the steric hindrance of the groups attached to the carbonyl carbon. nptel.ac.in

Advanced Derivatization Strategies for Complex Chemical Entities

The dual functionality of this compound makes it a valuable building block for the synthesis of more complex molecules. Advanced derivatization can be achieved by leveraging the reactivity of both the pyrazole ring and the propanol group.

Derivatization via the Alcohol Group: The hydroxyl group can be converted into an ester or ether. More importantly, it can be transformed into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a wide range of nucleophiles to introduce new functionalities at the terminus of the propyl chain.

Derivatization via the Pyrazole Ring: As previously discussed, the pyrazole ring can be functionalized via electrophilic substitution, primarily at the C4 position. The resulting 4-halopyrazoles are particularly useful synthons. beilstein-archives.org They can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov This strategy is a powerful tool for constructing complex pyrazole-containing hybrids and bi-aryl systems.

Cyclization Strategies: The propanol side chain, after modification, can be used in intramolecular reactions. For example, oxidation to the carboxylic acid followed by activation could allow for an intramolecular acylation of an appropriately positioned nucleophilic group, leading to fused ring systems.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

1H NMR Spectroscopic Analysis and Proton Chemical Shift Assignments

A ¹H NMR spectrum of 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), would indicate the electronic environment of the protons. Protons on the pyrazole (B372694) ring, the propyl chain, the N-methyl group, and the hydroxyl group would each resonate at characteristic frequencies. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal information about neighboring protons.

Hypothetical ¹H NMR Data Table for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration
OH Variable Singlet (broad) 1H
H-4 (pyrazole) ~6.0 Doublet 1H
H-5 (pyrazole) ~7.2 Doublet 1H
CH₂ (adjacent to OH) ~3.6 Triplet 2H
CH₂ (adjacent to pyrazole) ~2.7 Triplet 2H
CH₂ (middle of propyl chain) ~1.9 Quintet/Multiplet 2H
N-CH₃ ~3.8 Singlet 3H
Note:

13C NMR Spectroscopic Analysis and Carbon Chemical Shift Assignments

A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate between the carbons of the pyrazole ring, the N-methyl group, and the propyl chain.

Hypothetical ¹³C NMR Data Table for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-3 (pyrazole) ~150
C-4 (pyrazole) ~105
C-5 (pyrazole) ~138
CH₂ (adjacent to OH) ~60
CH₂ (adjacent to pyrazole) ~25
CH₂ (middle of propyl chain) ~30
N-CH₃ ~38
Note:

Two-Dimensional NMR Techniques for Connectivity and Structure Confirmation

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure. A COSY spectrum would show correlations between coupled protons, helping to establish the connectivity within the propyl chain and the pyrazole ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H bond of the alcohol, the C-H bonds of the alkyl and aromatic-like pyrazole groups, and the C=N and C=C bonds within the pyrazole ring.

Hypothetical IR Data Table for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol) 3200-3600 Broad, Strong
C-H stretch (sp³ hybridized) 2850-3000 Medium-Strong
C-H stretch (sp² hybridized) 3000-3100 Medium-Weak
C=N stretch (pyrazole ring) 1500-1600 Medium
C=C stretch (pyrazole ring) 1400-1500 Medium
C-O stretch (alcohol) 1050-1260 Strong
Note:

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum would provide structural information, as the molecule would break apart in a predictable manner upon ionization. Key fragments would likely correspond to the loss of water, the propyl chain, or cleavage of the pyrazole ring.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Crystal Packing Analysis

If a suitable single crystal of this compound could be grown, X-ray diffraction (XRD) would provide an unambiguous determination of its three-dimensional molecular structure. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, the crystallographic data would reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of various molecular properties. For 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol, DFT calculations would provide fundamental information about its behavior at the molecular level.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process would involve minimizing the energy of the molecule to find its equilibrium structure. The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles.

Based on studies of similar pyrazole-containing compounds, the pyrazole (B372694) ring is expected to be nearly planar. researchgate.net The propanol (B110389) substituent would introduce conformational flexibility. The bond lengths and angles within the pyrazole ring and the propanol chain would be consistent with standard values for similar organic molecules. For instance, the C-C, C-N, and C-O bond lengths are anticipated to be in the typical ranges observed for such bonds.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on general principles and data for similar molecules, as specific computational studies on this compound are not widely available.

ParameterValue
C-C (ring)~1.39 Å
C-N (ring)~1.35 Å
N-N (ring)~1.34 Å
C-C (chain)~1.53 Å
C-O~1.43 Å
O-H~0.96 Å
C-N-C (angle)~108°
C-C-O (angle)~109.5°

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO would also be associated with the ring's π-system. The propanol substituent would have a lesser contribution to these frontier orbitals.

Table 2: Predicted Electronic Properties for this compound (Illustrative) Note: These are representative values. The exact energies would depend on the level of theory and basis set used in the DFT calculations.

PropertyValue (eV)
HOMO Energy-6.5 to -5.5
LUMO Energy-1.5 to -0.5
HOMO-LUMO Gap4.0 to 5.0

DFT calculations can accurately predict spectroscopic properties such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are valuable for interpreting experimental data and confirming the structure of a synthesized compound.

The calculated IR spectrum would show characteristic vibrational frequencies. For this compound, key predicted peaks would include the O-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretching vibrations of the alkyl chain and methyl group (around 2850-3000 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring (around 1500-1600 cm⁻¹).

Predicted ¹H and ¹³C NMR chemical shifts can also be calculated. The predicted ¹H NMR spectrum would show distinct signals for the protons on the pyrazole ring, the methyl group, and the different methylene (B1212753) groups of the propanol chain, as well as the hydroxyl proton. Similarly, the ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule.

The distribution of electron density in a molecule can be analyzed through calculated atomic charges and electrostatic potential (ESP) maps. This analysis helps to identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its intermolecular interactions and reactive sites.

For this compound, the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group are expected to have negative partial charges, making them nucleophilic centers. The ESP map would visually represent these regions of high electron density (typically colored red or yellow) and low electron density (colored blue).

Molecular Dynamics (MD) Simulations in Different Chemical Environments

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational landscape and its interactions with solvent molecules or biological macromolecules.

By simulating the molecule in different solvents (e.g., water, ethanol), one could study how the solvent affects its conformation and the hydrogen bonding interactions involving the hydroxyl group and the pyrazole nitrogen atoms. In a biological context, MD simulations could help to understand how the molecule might bind to a protein receptor, providing insights into its potential pharmacological activity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as its synthesis or its metabolic pathways, computational studies could be employed to map out the potential energy surface of the reaction.

This would involve identifying transition states, intermediates, and the activation energies for different reaction pathways. Such studies can provide a detailed, step-by-step understanding of how the reaction proceeds, which can be invaluable for optimizing reaction conditions or predicting metabolic fate. For pyrazole derivatives, computational modeling has been used to understand various cyclization and substitution reactions.

Conformational Analysis and Energetic Profiles

A comprehensive understanding of the conformational possibilities of this compound is essential for predicting its three-dimensional structure and reactivity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) that arise from rotation about single bonds and determining their relative energies.

Due to the flexibility of the propanol side chain, this compound can adopt various conformations. The key dihedral angles that define these conformations are those around the C-C bonds of the propyl chain and the bond connecting the propyl chain to the pyrazole ring. Theoretical calculations, such as those employing density functional theory (DFT) methods, are typically used to explore the potential energy surface of the molecule and locate the energy minima corresponding to stable conformers.

A hypothetical conformational analysis would involve rotating the key dihedral angles and calculating the energy of the resulting structures. The results of such an analysis would typically be presented in a data table, illustrating the relative energies of the different conformers.

Hypothetical Conformational Analysis Data

The following table represents a hypothetical energetic profile for different conformers of this compound, as might be determined by computational methods. The dihedral angles (τ1, τ2, τ3) would correspond to rotations around the C(pyrazolyl)-C(propyl), C(propyl)-C(propyl), and C(propyl)-O bonds, respectively. The relative energy (ΔE) is typically given in kcal/mol, with the most stable conformer set to 0.

Conformerτ1 (°)τ2 (°)τ3 (°)Relative Energy (ΔE, kcal/mol)
A1801801800.00
B180180600.52
C180601801.15
D601801801.89
E60601802.50

The energetic profile would reveal the most stable conformation, which is typically the one that minimizes steric hindrance and allows for favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the pyrazole nitrogen atoms. The energy barriers between different conformers could also be calculated, providing information about the flexibility of the molecule and the rates of interconversion between conformers. Such detailed computational studies are invaluable for understanding the structure-property relationships of pyrazole derivatives. nih.govresearchgate.net

Applications in Advanced Materials and Chemical Technologies

Coordination Chemistry and Ligand Design

The pyrazole (B372694) moiety within 3-(1-methyl-1H-pyrazol-3-yl)propan-1-ol is a key feature that drives its utility in coordination chemistry. Pyrazole and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. researchgate.netresearchgate.net

Pyrazole Derivatives as Ligands for Transition Metal Complexes

Pyrazole derivatives are versatile ligands in coordination chemistry due to their ability to coordinate with metal ions in several ways. researchgate.netresearchgate.net They can act as neutral monodentate ligands through the pyridine-type nitrogen atom or, upon deprotonation, as anionic bidentate ligands, bridging two metal centers. researchgate.netuninsubria.it This flexibility allows for the construction of a wide array of coordination complexes with varying geometries and nuclearities. researchgate.netresearchgate.net The introduction of functional groups onto the pyrazole ring, such as the hydroxypropyl group in this compound, can further enhance the number of donor centers, facilitating the formation of diverse coordination compounds. researchgate.net

The coordination chemistry of pyrazole-based ligands with transition metals is extensive, with complexes reported for metals such as copper, cobalt, nickel, zinc, and iron. researchgate.netresearchgate.netnih.gov These complexes exhibit a range of coordination numbers, from two to eight, and can adopt various geometries, including tetrahedral and octahedral. researchgate.net The specific coordination mode and resulting complex structure are influenced by factors such as the substituents on the pyrazole ring, the nature of the metal ion, and the reaction conditions. researchgate.net

Formation of Polynuclear Complexes and Supramolecular Architectures

A significant aspect of pyrazole-based ligands is their propensity to form polynuclear complexes, where multiple metal centers are bridged by the pyrazolate anions. researchgate.netuninsubria.it The exo-bidentate nature of the deprotonated pyrazole ring is particularly effective in linking two metal centers. uninsubria.it This has led to the synthesis of a variety of multinuclear structures, including dinuclear, trinuclear, and even higher nuclearity clusters. researchgate.netacs.org These polynuclear complexes are of interest for their potential applications in magnetostructural correlations and multimetal-centered catalysis. uninsubria.it

The ability of pyrazole-containing ligands to participate in hydrogen bonding and other non-covalent interactions also allows for the construction of intricate supramolecular architectures. researchgate.netmdpi.com These self-assembled structures can range from one-dimensional chains to two- and three-dimensional networks. nih.govmdpi.com The formation of these supramolecular assemblies is influenced by factors such as hydrogen bonding, π-π stacking, and anion-π interactions. mdpi.comnih.gov The deliberate design of ligands and control of reaction conditions can lead to the programmed self-assembly of homo- and heterometallic complexes with specific topologies. acs.org

Role in Metal Ion Extraction and Separation Processes

The complexing ability of pyrazole derivatives has been harnessed for the extraction and separation of metal ions. researchgate.netnih.gov By immobilizing pyrazole-based ligands onto solid supports like silica (B1680970) gel, materials can be created that selectively sorb heavy metal ions from aqueous solutions. researchgate.net These materials have shown a high affinity for mercury and can effectively separate heavy metal ions from alkali metal ions. researchgate.net

The efficiency of metal ion extraction is influenced by the structure of the pyrazole ligand and the pH of the solution. researchgate.netmocedes.org Pyrazole derivatives with lower protonation constants may be combined with other moieties, such as pyridinyl or imidazolyl groups, to enhance their extraction capabilities. sun.ac.za The solid-liquid extraction process offers a convenient and efficient alternative to traditional liquid-liquid extraction methods. researchgate.net

Catalysis and Chiral Auxiliaries

Beyond coordination chemistry, this compound and related pyrazole derivatives have found applications in catalysis and asymmetric synthesis.

Application in Asymmetric Synthesis as Chiral Auxiliaries

In asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule, chiral auxiliaries are often employed. wikipedia.org These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Pyrazole derivatives have been utilized in the development of chiral auxiliaries for stereoselective transformations. rsc.orgrsc.org

For instance, a novel chiral pyrazole derivative was developed as a potent PDE4 inhibitor for treating inflammatory diseases. rsc.org The asymmetric synthesis of this inhibitor involved the use of a chiral auxiliary to control the stereochemistry at a key step. rsc.org Another approach involves the use of tert-butanesulfinamide as a chiral auxiliary in the stereoselective synthesis of novel pyrazole derivatives. rsc.org Although the specific use of this compound as a chiral auxiliary is not explicitly detailed in the provided results, the broader application of pyrazole derivatives in this area suggests its potential. The development of new protocols for asymmetric synthesis, such as the desymmetrization of prochiral N-pyrazolyl maleimides, further highlights the utility of pyrazole-based compounds in constructing complex chiral molecules. mdpi.com

Role in Polymerization Processes and Catalytic Systems

Pyrazole-based ligands have demonstrated their utility in catalytic systems, particularly in polymerization processes. The addition of pyrazole ligands to titanium isopropoxide, a catalyst for the ring-opening polymerization of L-lactide, has been shown to significantly enhance its catalytic activity. nih.gov This cooperative effect is attributed to the pyrazole bringing two titanium atoms into close proximity, enabling dinuclear cooperation. nih.gov

The use of pyrazole derivatives as ligands can lead to the production of high molecular weight polylactide (PLA). nih.gov Furthermore, pyrazole-containing complexes have been investigated for their catalytic activity in other reactions, such as the oxidation of catechol to o-quinone. researchgate.net The proton-responsive nature of protic pyrazoles also makes them versatile ligands for homogeneous catalysis, with applications in the transformation of small molecules. nih.gov

Materials Science Applications

The adaptable nature of the pyrazole ring is a significant asset in materials science, enabling the creation of a diverse range of functional materials.

Pyrazole derivatives are prominent in the design of fluorescent chemosensors for the detection of various metal ions. nih.gov These sensors often operate on "turn-on" or "turn-off" mechanisms, where the fluorescence intensity is either enhanced or quenched upon binding with a specific analyte. nih.govrsc.org The design of these molecules can be finely tuned to achieve high selectivity and sensitivity for target ions. nih.gov

A number of pyrazole-based sensors have been developed for the detection of biologically and environmentally important metal ions. For instance, novel pyrazoline and pyrazole-based sensors have been synthesized that selectively detect Zn²⁺ and Cd²⁺, as well as Fe³⁺ and Fe²⁺, with a notable fluorescence enhancement. nih.govrsc.org One particular pyrazole sensor exhibited a 20-fold increase in fluorescence for Zn²⁺ and another showed a 30-fold increase for Fe³⁺, with a low limit of detection of 0.025 μM. nih.govrsc.org The versatility of pyrazole chemistry allows for the creation of sensors for other ions as well, including Hg²⁺, Al³⁺, and Cr³⁺. nih.gov Porphyrin-pyrazole conjugates have also been developed as fluorescent probes for the detection of Zn(II), Cd(II), and Hg(II). acs.org

The sensing mechanism often involves processes like photoinduced electron transfer (PET), which is modulated by the binding of the metal ion to the pyrazole ligand. nih.gov The synthetic accessibility of pyrazole derivatives allows for the development of sensors with varied photophysical properties, making them a valuable class of compounds for bioimaging applications. nih.govrsc.org

Table 1: Examples of Pyrazole-Based Fluorescent Sensors and Their Target Analytes

Sensor Type Target Analyte(s) Sensing Mechanism Key Findings Reference(s)
Pyrazole-based "turn-on" sensor Zn²⁺/Cd²⁺ Fluorescence enhancement ~20-fold fluorescence increase for Zn²⁺. nih.govrsc.org
Pyrazole-based "turn-on" sensor Fe³⁺/Fe²⁺ Fluorescence enhancement ~30-fold fluorescence increase for Fe³⁺; LoD of 0.025 μM. nih.govrsc.org
Pyrazole-derivative functionalized Fe₃O₄@SiO₂ Hg²⁺ Fluorescence quenching Low limit of detection (7.6 nM). nih.gov
Pyridine-pyrazole based chemosensor Al³⁺ Colorimetric and fluorescent enhancement Effective and selective recognition in buffered aqueous solution. nih.gov
Porphyrin-pyrazole conjugates Zn(II), Cd(II), Hg(II) Changes in emission spectra Ratiometric-type fluoroionophoric detection. acs.org

The photophysical properties of pyrazole derivatives make them attractive candidates for use in optoelectronic devices. mdpi.com Specifically, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and characterized for their potential in photovoltaic and electroluminescent applications. mdpi.com These compounds have been tested as emitters in organic light-emitting diodes (OLEDs), producing bluish-green light. mdpi.com

The electroluminescence of pyrazoloquinoline derivatives has been investigated in thin-film devices, where they have shown high fluorescence quantum yields in solution. researchgate.net The emission properties and HOMO energy levels of these materials can be modulated by the number and position of phenyl substituents on the pyrazole core. mdpi.com When incorporated into bulk heterojunction solar cells, these pyrazole derivatives have contributed to power conversion efficiencies, demonstrating their potential in organic photovoltaics. mdpi.com The development of such materials is driven by their high light absorbance and electroluminescent properties. mdpi.com

The high nitrogen content and heat of formation of pyrazole rings make them ideal backbones for the synthesis of high-energy density materials (HEDMs). nih.govresearchgate.net Nitrated pyrazole derivatives, in particular, have garnered significant attention as energetic compounds due to their high density, thermal stability, and detonation performance. nih.govmdpi.com These materials have potential applications as explosives, propellants, and in pyrotechnics. nih.govnih.gov

Research in this area focuses on creating energetic materials that are not only powerful but also insensitive to accidental detonation, a key safety consideration. nih.gov The introduction of nitro groups onto the pyrazole ring enhances the energetic properties of the resulting compounds. researchgate.net For example, a hydroxylammonium salt of a pyrazole derivative has shown a calculated detonation performance comparable to the widely used explosive RDX. rsc.org Bipyrazole structures are also being explored as energetic backbones due to their high nitrogen content, compact structure, and good thermal stability. energetic-materials.org.cn The design of new energetic materials based on pyrazole-triazole backbones has also yielded compounds with high thermal stability and better detonation performance and sensitivity compared to some traditional explosives. rsc.org

Table 2: Properties of Selected Pyrazole-Based Energetic Compounds

Compound Type Key Features Potential Application Reference(s)
Nitrated-pyrazole derivatives High heat of formation, high density, good thermal stability. Explosives, propellants, pyrotechnics. nih.govmdpi.comnih.gov
Hydroxylammonium salt of a pyrazole derivative Calculated detonation performance of 8700 m s⁻¹, comparable to RDX. High explosive. rsc.org
Nitropyrazole-triazole backbone derivative (DNPAT) High thermal stability (Tdec = 314 °C), good detonation performance (D = 8889 m s⁻¹), and low sensitivity (IS = 18 J). Heat-resistant explosive. rsc.org
Bipyrazole-based energetic compounds High nitrogen content, compact structure, low sensitivity, good thermal stability. High energy density materials. energetic-materials.org.cn

The pyrazole scaffold is a versatile platform for the development of organic fluorophores and dyes. mdpi.com Pyrazole-based azo dyes have been synthesized and characterized for their color properties, with potential applications in the paints and varnishes industry. nih.gov The photophysical properties of these dyes, including their absorption and emission spectra, can be influenced by solvent polarity and pH. researchgate.netsigmaaldrich.com

The existence of azo- and hydrazo-tautomeric forms in these dyes can be confirmed by spectroscopic methods, and this equilibrium can be affected by the solvent. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used to complement experimental findings and to understand the electronic structure and transitions of these dyes. nih.gov The conjugation within pyrazole derivatives gives rise to their unique photophysical properties, which are harnessed in the development of these colored and fluorescent materials. mdpi.com

Pyrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. nih.govtandfonline.comresearchgate.netresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. researchgate.net This adsorption can occur through both physical (physisorption) and chemical (chemisorption) interactions. researchgate.netresearchgate.net

The efficiency of pyrazole derivatives as corrosion inhibitors is influenced by their molecular structure, the concentration of the inhibitor, and the temperature. tandfonline.comresearchgate.net For instance, two novel pyrazole derivatives, L4 and L6, demonstrated high inhibition efficiencies of 90.1% and 91.8%, respectively, for carbon steel in a 1 M HCl solution at a concentration of 10⁻³ M. acs.orgnih.gov The presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the pyrazole ring and its substituents facilitates their adsorption on the metal surface. nih.gov

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that many pyrazole derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. tandfonline.comresearchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. tandfonline.comnih.gov

Agrochemical Applications

The pyrazole chemical structure is a key component in the development of various agrochemicals. mdpi.comnih.gov While specific research on the direct agrochemical applications of this compound is not extensively documented in public literature, the broader class of pyrazole-containing compounds is of significant interest in the agricultural sector, particularly for creating new herbicides and fungicides. mdpi.comnih.gov

Development of Pyrazole-Based Herbicides and Fungicides

The pyrazole ring is a vital structural component in many commercially successful pesticides, including fungicides, herbicides, and insecticides. wikipedia.org Researchers continuously explore pyrazole derivatives, modifying the substituents and their positions on the pyrazole ring to enhance the biological activity of these compounds. nih.gov The versatility of the pyrazole structure allows for the synthesis of a wide array of derivatives with potent agrochemical properties. mdpi.comnih.gov

Pyrazole-Based Herbicides:

Pyrazole-based herbicides have been effectively used for weed control in crops like paddy rice. researchgate.netacs.org A notable mode of action for some pyrazole herbicides is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. researchgate.netacs.org This inhibition disrupts a critical pathway in plants, leading to bleaching symptoms and eventual death of the weed. acs.org

For instance, the herbicides pyrazolate and pyrazoxyfen (B166693) are metabolized in plants into the same active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is a potent inhibitor of HPPD. researchgate.netacs.org Research into new pyrazole derivatives as HPPD inhibitors is ongoing. A study on pyrazole derivatives with a benzoyl scaffold identified several compounds with excellent post-emergence herbicidal activity and improved crop safety compared to commercial standards like topramezone (B166797) and mesotrione. acs.org

One particular compound from this research, Z9, demonstrated a significantly lower half-maximal inhibitory concentration (IC₅₀) value against Arabidopsis thaliana HPPD (AtHPPD) than the commercial herbicides, indicating its high potency. acs.org

Table 1: Inhibitory Activity of Pyrazole Derivatives Against AtHPPD

CompoundIC₅₀ (μM)
Z90.05
Topramezone1.33
Mesotrione1.76

Data sourced from a study on pyrazole derivatives as HPPD inhibitors. acs.org

Furthermore, combining substituted pyrazoles with isothiocyanates has yielded novel compounds with significant herbicidal activity against various weeds. mdpi.com

Pyrazole-Based Fungicides:

The pyrazole carboxamide structure is a cornerstone of many modern fungicides, particularly those that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govacs.org SDHIs disrupt the mitochondrial respiration in fungi, a mode of action that has proven effective against a wide range of plant pathogenic fungi and has a low risk of cross-resistance with other fungicide classes. acs.org

Researchers have synthesized numerous novel pyrazole-4-carboxamide derivatives and tested their efficacy against various fungal pathogens. For example, a series of these compounds demonstrated excellent in vitro activity against Rhizoctonia solani and other fungi like Sclerotinia sclerotiorum and Botrytis cinerea. acs.org Another study focused on pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety, which showed potent activity against Gaeumannomyces graminis var. tritici, the fungus that causes take-all disease in wheat. researchgate.net Compounds 10d and 10e from this study showed comparable activity to the commercial fungicide pyraclostrobin. researchgate.net

The introduction of different chemical groups to the pyrazole ring, such as an aryl trifluoromethoxy group or an ether group, has also led to the discovery of new compounds with potent and broad-spectrum antifungal activities. acs.orgmdpi.com For instance, compound 1v, bearing an aryl trifluoromethoxy group, showed an exceptionally low EC₅₀ value against Fusarium graminearum, comparable to pyraclostrobin. mdpi.com

Table 2: Fungicidal Activity of Selected Pyrazole Derivatives

CompoundFungusEC₅₀ (μM)Reference
1vFusarium graminearum0.0530 mdpi.com
PyraclostrobinFusarium graminearumComparable to 1v mdpi.com
10dG. graminis var. triticiInhibition of 100% at 16.7 µg/mL researchgate.net
10eG. graminis var. triticiInhibition of 94.0% at 16.7 µg/mL researchgate.net
PyraclostrobinG. graminis var. triticiInhibition of 100% at 16.7 µg/mL researchgate.net

The ongoing research into pyrazole derivatives highlights their immense potential in developing new and more effective agrochemicals to address the challenges of weed and disease management in agriculture. nih.govnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Reagents

The synthesis of pyrazole (B372694) derivatives is a mature field, yet there is a continuous drive for more efficient, sustainable, and versatile methods. mdpi.comnih.gov Future research will likely move beyond traditional condensation reactions, such as the Knorr synthesis, which often involves 1,3-dicarbonyl compounds and hydrazine (B178648) derivatives. nih.govwikipedia.org

Emerging strategies that could be applied to the synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol and its analogues include:

Transition-Metal-Catalyzed C–H Functionalization: This powerful technique allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring, bypassing the need for pre-functionalized starting materials. rsc.orgnih.gov For instance, palladium or rhodium catalysts could be used to directly arylate or alkenylate the C4 or C5 positions of a pyrazole precursor, offering a streamlined route to complex derivatives. rsc.orgacs.org

Flow Chemistry: The use of continuous-flow reactors is revolutionizing the synthesis of heterocyclic compounds. strath.ac.ukapple.comsci-hub.sespringerprofessional.de This technology offers superior control over reaction parameters, enhances safety, and facilitates scalability. sci-hub.sespringerprofessional.de A flow-based synthesis of this compound could significantly reduce reaction times and improve yields compared to batch processes. strath.ac.ukmdpi.com

Green Catalysts and Solvents: There is a growing emphasis on environmentally benign synthesis. jetir.org Research into using nano-catalysts, such as nano-ZnO, or employing aqueous media for pyrazole synthesis is gaining traction. mdpi.comnih.gov These "green" approaches reduce reliance on hazardous reagents and volatile organic solvents. jetir.orgnih.gov

Photoredox Catalysis: This method uses light to drive chemical reactions and has emerged as a powerful tool for forging new bonds under mild conditions, representing a significant advancement in pyrazole synthesis. mdpi.comnih.gov

Synthetic Approach Description Potential Advantages for Pyrazole Synthesis Relevant Research Areas
C-H Functionalization Direct modification of C-H bonds on the pyrazole ring using transition metal catalysts.Fewer synthetic steps, access to a wide range of functionalized derivatives. rsc.orgPalladium catalysis, Rhodium catalysis rsc.orgnih.gov
Flow Chemistry Synthesis performed in continuous-flow reactors instead of traditional batch flasks.Enhanced safety, scalability, reproducibility, and reduced reaction times. strath.ac.uksci-hub.seMicroreactor technology, Process intensification apple.comspringerprofessional.de
Green Catalysis Use of environmentally friendly catalysts (e.g., nano-catalysts) and solvents (e.g., water).Reduced waste, safer processes, sustainability. jetir.orgNanocatalysis, Aqueous synthesis mdpi.comnih.gov
Photoredox Catalysis Utilization of light and a photosensitizer to initiate chemical transformations.Mild reaction conditions, unique reactivity pathways. mdpi.comnih.govVisible-light photocatalysis, Radical chemistry nih.gov

Integration of Advanced Spectroscopic Techniques for In-Situ Studies

Understanding the intricate mechanisms of pyrazole synthesis and its subsequent reactions is crucial for process optimization and the discovery of new reactivity. Operando spectroscopy, which involves analyzing a reaction as it happens ("while working") under real conditions, is a transformative approach for gaining these insights. wikipedia.orgnumberanalytics.comrsc.org

Future research will benefit from the integration of techniques such as:

Operando NMR and IR Spectroscopy: These methods provide real-time information on the structure and concentration of reactants, intermediates, and products. rsc.orgrsc.orgfrontiersin.org For example, in-situ IR spectroscopy can track the vibrational modes of functional groups, revealing the formation and consumption of key species during the cyclization step of pyrazole synthesis. frontiersin.orgpnas.org

X-ray Absorption Spectroscopy (XAS): When transition metals are used as catalysts, XAS can provide crucial data on the catalyst's oxidation state and coordination environment throughout the catalytic cycle. chemcatbio.org

Raman Spectroscopy: This technique is complementary to IR spectroscopy and is particularly useful for studying reactions in aqueous media. wikipedia.org

Mass Spectrometry: Can be coupled with reaction setups to monitor the evolution of volatile products or to analyze reaction aliquots in near real-time. wikipedia.org

By combining these in-situ techniques, researchers can construct a detailed picture of reaction kinetics and mechanisms, leading to the development of more efficient and robust catalytic systems for producing pyrazoles like this compound. numberanalytics.comrsc.org

Spectroscopic Technique Type of Information Provided Application in Pyrazole Research
Operando NMR Spectroscopy Detailed molecular structure, reaction kinetics, and dynamic processes. rsc.orgElucidating reaction pathways, identifying transient intermediates in solution. rsc.org
Operando IR Spectroscopy Changes in chemical bonding, identification of functional groups and surface species. frontiersin.orgMonitoring the formation of the pyrazole ring, studying catalyst-substrate interactions. frontiersin.orgpnas.org
Operando Raman Spectroscopy Vibrational modes, complementary to IR, excellent for aqueous systems. wikipedia.orgStudying reactions in green solvents, characterizing solid catalysts.
Operando X-ray Absorption (XAS) Oxidation state, coordination number, and bond distances of a specific element (e.g., a metal catalyst). chemcatbio.orgUnderstanding the behavior of transition-metal catalysts during C-H functionalization reactions. chemcatbio.org

Rational Design of New Pyrazole Architectures via Computational Approaches

Computational chemistry provides powerful tools for designing novel molecules with desired properties before they are synthesized in the lab. researchgate.net This "rational design" approach accelerates the discovery process and reduces experimental costs. For derivatives of this compound, computational methods can be employed to:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. nih.gov These models can predict the potential efficacy of new, unsynthesized pyrazole derivatives as, for example, enzyme inhibitors or materials with specific electronic properties. researchgate.netnih.gov

Molecular Docking: This technique simulates the interaction between a small molecule (like a pyrazole derivative) and a biological target, such as a protein kinase or receptor. researchgate.net By predicting the binding mode and affinity, docking can guide the design of more potent and selective therapeutic agents. nih.gov

Density Functional Theory (DFT): DFT calculations can predict a molecule's electronic properties, reactivity, and spectroscopic characteristics. rsc.org This can help in understanding reaction mechanisms and in designing pyrazoles with specific optical or electronic properties for materials science applications. rsc.org

These computational strategies allow for the systematic exploration of the vast chemical space around the this compound scaffold, prioritizing the synthesis of candidates with the highest probability of success for a given application. mdpi.com

Expansion of Applications in Emerging Chemical Fields

While pyrazoles are well-established in medicine, future research on this compound and its derivatives could target novel applications in other advanced chemical fields. nih.govresearchgate.net The unique structure, featuring a versatile pyrazole core for metal coordination and a hydroxyl group for further functionalization, makes it an attractive building block.

Emerging areas of application include:

Homogeneous Catalysis: Pyrazole-containing molecules can act as ligands that coordinate with transition metals to form highly efficient catalysts. rsc.orgumich.edunih.gov The nitrogen atoms of the pyrazole ring can bind to metals like palladium, manganese, or titanium, creating catalysts for reactions such as cross-couplings (e.g., Suzuki coupling) and polymerizations. rsc.orgumich.edursc.orgresearchgate.net The propanol (B110389) arm of the title compound could be modified to fine-tune the steric and electronic properties of the resulting catalyst.

Materials Science: Pyrazole derivatives are being investigated for their use in organic electronics and as fluorescent materials. jetir.orgrsc.org Their ability to form stable complexes and their inherent electronic properties make them suitable for developing fluorescent dyes, sensors, and other optoelectronic materials. jetir.orgnih.gov The photophysical properties can be tuned by modifying the substituents on the pyrazole ring.

Corrosion Inhibition: Certain pyrazole derivatives have shown promise as corrosion inhibitors for metals, offering a protective barrier against degradation. jetir.org

The exploration of these fields will diversify the utility of the pyrazole scaffold beyond its traditional biological roles. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol, and how can regioselectivity challenges be addressed?

  • Methodological Answer : The compound can be synthesized via condensation or aza-Michael reactions, leveraging pyrazole derivatives as intermediates. For example, reduction of ester precursors (e.g., methyl 3-(pyrazolyl)propanoate) using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) under inert atmospheres has been effective for similar alcohols . Regioselectivity in pyrazole functionalization may require careful control of reaction conditions (e.g., temperature, catalyst) to favor the 3-position .

Q. How can researchers purify this compound to achieve high yields and purity?

  • Methodological Answer : Recrystallization from methanol or ethanol is commonly used for pyrazole-derived alcohols. Column chromatography with silica gel (e.g., using ethyl acetate/hexane gradients) can resolve impurities. For thermally stable compounds, vacuum distillation may also be applied after verifying decomposition thresholds .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should be observed?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the pyrazole C-H (δ ~6.5–7.5 ppm), methyl group (δ ~3.8–4.0 ppm for N-CH₃), and hydroxyl proton (δ ~1.5–2.5 ppm, broad if exchangeable).
  • IR : O-H stretch (~3200–3600 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).
  • MS : Molecular ion peak matching the molecular weight (e.g., 155.18 g/mol for C₈H₁₂N₂O) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXTL provides definitive bond lengths, angles, and hydrogen-bonding networks. For example, SHELXL refinement can confirm the orientation of the hydroxyl group relative to the pyrazole ring, resolving tautomeric ambiguities . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound in aqueous media?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model hydrolysis pathways and intramolecular hydrogen bonding. Solvation models (e.g., COSMO-RS) predict solubility and stability under varying pH conditions. Validate predictions with experimental stability assays (e.g., HPLC monitoring under accelerated degradation) .

Q. How should researchers address contradictory data in literature regarding the biological activity of pyrazole alcohols?

  • Methodological Answer :

  • Reproducibility : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects.
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-(1H-imidazol-1-yl)-1-phenyl-propan-1-ol ) to identify critical functional groups.
  • Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify trends .

Q. What strategies optimize the regioselective alkylation of pyrazole rings in multi-step syntheses?

  • Methodological Answer : Protecting group strategies (e.g., benzyl or tert-butyloxycarbonyl groups) can direct alkylation to the 3-position. Transition-metal catalysts (e.g., Pd/Cu systems) may enhance selectivity. Monitor intermediates via LC-MS to confirm regiochemical outcomes .

Data Analysis and Experimental Design

Q. How can researchers validate the absence of tautomeric equilibria in this compound?

  • Methodological Answer :

  • VT-NMR : Variable-temperature NMR (e.g., -40°C to 60°C) detects dynamic tautomerism via splitting/merging of signals.
  • SC-XRD : Crystallographic data provides static structural snapshots, confirming the dominant tautomer .

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
  • GC-MS : Identify volatile byproducts (e.g., unreacted aldehydes).
  • NMR Spiking : Add authentic samples of suspected impurities to confirm retention times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.